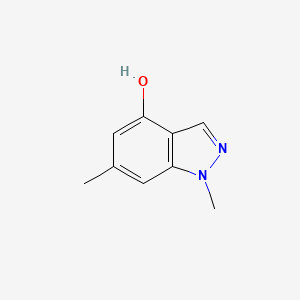

1,6-Dimethyl-1H-indazol-4-ol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H10N2O |

|---|---|

Molecular Weight |

162.19 g/mol |

IUPAC Name |

1,6-dimethylindazol-4-ol |

InChI |

InChI=1S/C9H10N2O/c1-6-3-8-7(9(12)4-6)5-10-11(8)2/h3-5,12H,1-2H3 |

InChI Key |

DGROFDPLMZOYGV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=C(C=NN2C)C(=C1)O |

Origin of Product |

United States |

Investigation of Biological Activities and Molecular Interactions of 1,6 Dimethyl 1h Indazol 4 Ol Derivatives

Preclinical Pharmacological Investigations of Indazole Scaffolds

The structural versatility of the indazole core allows for substitutions that yield a broad spectrum of biological effects, including antiproliferative, antimicrobial, and anti-inflammatory activities. nih.govorientjchem.org

Antiproliferative Effects and Associated Mechanisms

Indazole derivatives have demonstrated significant potential as anticancer agents. nih.gov Numerous studies have reported their ability to inhibit the growth of various human cancer cell lines.

One study detailed a series of novel polysubstituted indazoles that exhibited interesting antiproliferative activity against A2780 and A549 human cancer cell lines, with IC₅₀ values ranging from 0.64 to 17 µM. nih.gov Further testing confirmed the antiproliferative effects on additional cell lines, including IMR32, MDA-MB-231, and T47D. nih.gov The mechanisms underlying these effects were found to involve the induction of apoptosis and cell cycle arrest. nih.gov Specifically, some compounds caused a block in the S phase, while another derivative led to an increase of cells in the G2/M phase, suggesting an interaction with the microtubule system. nih.gov

Another series of indazole derivatives showed potent growth inhibitory activity against several cancer cell lines, with IC₅₀ values between 0.23 and 1.15 μM. rsc.orgrsc.org The lead compound, 2f, was found to inhibit proliferation and colony formation in the 4T1 breast cancer cell line. rsc.orgrsc.org Mechanistic studies revealed that this compound promoted apoptosis by upregulating cleaved caspase-3 and Bax, downregulating Bcl-2, decreasing mitochondrial membrane potential, and increasing reactive oxygen species (ROS). rsc.orgrsc.org It also disrupted cancer cell migration and invasion. rsc.orgrsc.org

Furthermore, a series of 6-substituted aminoindazole derivatives were evaluated for their anti-proliferative activity. rsc.org Compound 36 (N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine) was particularly potent against human colorectal cancer cells (HCT116) with an IC₅₀ value of 0.4 µM. rsc.org Its mechanism was linked to G2/M cell cycle arrest and a notable suppression of IDO1 protein expression. rsc.org

Table 1: Antiproliferative Activity of Selected Indazole Derivatives

| Compound Series/Name | Cancer Cell Lines Tested | Reported IC₅₀ Values (µM) | Observed Mechanism of Action | Reference |

|---|---|---|---|---|

| Polysubstituted indazoles | A2780, A549, IMR32, MDA-MB-231, T47D | 0.64 - 17 | Apoptosis induction, S-phase or G2/M cell cycle arrest | nih.gov |

| Indazole derivative 2f | Various, including 4T1 (breast cancer) | 0.23 - 1.15 | Apoptosis via ROS-mitochondrial pathway, inhibition of migration | rsc.orgrsc.org |

| 3-(pyrrolopyridin-2-yl)indazole derivatives | HL60, HCT116 | 0.0083 - 0.0013 | Not specified | mdpi.com |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 (colorectal cancer) | 0.4 | G2/M cell cycle arrest, IDO1 protein suppression | rsc.org |

Antimicrobial Potential (Antibacterial and Antifungal)

The indazole scaffold is a key component in the development of new antimicrobial agents to combat rising drug resistance. orientjchem.org Various derivatives have been synthesized and tested against a range of bacterial and fungal pathogens. orientjchem.orgmdpi.com

In one study, a series of N-methyl-3-aryl indazoles were screened for antimicrobial activity against four bacterial strains (Xanthomonas campestris, Escherichia coli, Bacillus cereus, Bacillus megaterium) and one fungal strain (Candida albicans). orientjchem.orgsemanticscholar.org Several of these compounds demonstrated moderate to good in vitro activity. orientjchem.orgsemanticscholar.org Notably, compounds 5a , 5f , and 5i showed superior activity against Xanthomonas campestris, while compounds 5j , 5a , and 5h were effective against Bacillus megaterium. orientjchem.orgsemanticscholar.org

Another investigation focused on 2H-indazole derivatives designed as dual antimicrobial and anti-inflammatory agents. mdpi.com These compounds were tested against protozoa (Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis), bacteria (Escherichia coli, Salmonella enterica serovar Typhi), and yeasts (Candida albicans, Candida glabrata). mdpi.com The derivatives showed potent antiprotozoal activity, often exceeding that of the reference drug metronidazole (B1676534). mdpi.com For instance, compound 18 was 12.8 times more active than metronidazole against G. intestinalis. mdpi.com Additionally, certain 2,3-diphenyl-2H-indazole derivatives inhibited the growth of Candida albicans and Candida glabrata. mdpi.com

Research has also identified indazole derivatives as a novel class of bacterial DNA gyrase B inhibitors, which is a clinically validated target for antibacterials. nih.gov This offers a mechanism to overcome widespread resistance to existing antibiotics like fluoroquinolones. nih.gov

Table 2: Antimicrobial Activity of Selected Indazole Derivatives

| Compound Series | Microbial Strains Tested | Observed Activity | Reference |

|---|---|---|---|

| N-methyl-3-aryl indazoles (5a-5j) | X. campestris, B. megaterium, C. albicans | Zone of inhibition up to 2.3 cm against X. campestris; MIC of 50 µL for some compounds. | orientjchem.orgsemanticscholar.org |

| 2H-indazole derivatives | G. intestinalis, E. histolytica, T. vaginalis, C. albicans, C. glabrata | Potent antiprotozoal activity (e.g., compound 18 is 12.8x more active than metronidazole against G. intestinalis); antifungal activity observed. | mdpi.com |

| Indazole bearing 1,2,3-triazolyltetrazoles | S. aureus, B. subtilis, M. luteus, E. coli, P. aeruginosa, A. flavus, M. gypsuem | Antibacterial MICs from 5-18 µM; Antifungal MICs from 10-11 µM. | nih.gov |

| Indazole derivatives | Gram-positive pathogens including MRSA, S. pneumonia, E. faecium, E. faecalis | Excellent enzymatic and antibacterial activity as GyrB inhibitors. | nih.gov |

Anti-inflammatory Response Modulation

Indazole derivatives have been investigated for their potential to modulate inflammatory responses, a key factor in many chronic diseases. nih.govresearchgate.netnih.gov Studies have shown that these compounds can exert anti-inflammatory effects through various mechanisms.

One study used the carrageenan-induced hind paw edema model in rats to demonstrate that indazole and its derivatives significantly inhibited acute inflammation in a dose- and time-dependent manner. nih.govnih.gov The anti-inflammatory action was linked to the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. nih.govnih.gov Furthermore, these compounds also inhibited pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β), and exhibited free radical scavenging activity. nih.govnih.gov

Another study designed 2H-indazole derivatives as dual agents with both antimicrobial and anti-inflammatory properties. mdpi.com Selected compounds from this series displayed in vitro inhibitory activity against human COX-2. mdpi.com Docking calculations suggested that their binding mode to the enzyme is similar to that of the selective COX-2 inhibitor, rofecoxib. mdpi.com

Other Identified Biological Activities of Related Indazoles

The versatile indazole scaffold has been associated with a wide range of other biological activities beyond those previously mentioned. orientjchem.orgresearchgate.net These diverse properties highlight the broad therapeutic potential of this class of compounds. nih.gov

Reported activities for various indazole derivatives include:

Antiprotozoal: Effective against parasites like Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis. mdpi.com

Anti-HIV: Some derivatives have shown activity against the human immunodeficiency virus. nih.govorientjchem.org

Neuroprotective: Indazoles have been explored for their potential in protecting nerve cells. orientjchem.org

Nitric Oxide Synthase (NOS) Inhibition: Compounds like 7-nitroindazole (B13768) are known inhibitors of NOS, which has implications for various physiological processes. austinpublishinggroup.comresearchgate.net

Antihypertensive: The scaffold has been incorporated into agents designed to lower blood pressure. researchgate.net

5-HT Receptor Agonism: Certain derivatives have been tested as agonists for serotonin (B10506) receptors, such as 5-HT4. austinpublishinggroup.com

Exploration of Molecular Targets and Pathways

The biological effects of indazole derivatives are mediated by their interaction with specific molecular targets, primarily protein kinases. chim.itrsc.org Their structural similarity to the adenine (B156593) base of ATP allows them to function as competitive inhibitors in the ATP-binding pocket of these enzymes. chim.it

Kinase Inhibition Profiles

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of diseases like cancer. rsc.org Indazole derivatives have been developed as potent inhibitors of a wide range of kinases. chim.itrsc.org

Several FDA-approved anticancer drugs, such as Axitinib and Pazopanib, feature the indazole scaffold and function as multi-kinase inhibitors. rsc.orgchim.it Research has identified indazole derivatives that target numerous kinase families:

Tyrosine Kinases (TKs): This is a major area of investigation. Derivatives have shown potent inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Anaplastic Lymphoma Kinase (ALK). nih.govmdpi.comnih.gov For example, one study reported an indazole derivative (compound 30 ) that inhibits VEGFR-2 with an IC₅₀ of 1.24 nM, demonstrating anti-angiogenic properties. nih.gov Another derivative, entrectinib, showed high activity against ALK with an IC₅₀ value of 12 nM. nih.gov

CMGC Group (CDKs, MAPK, etc.): Indazoles have been developed as inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. researchgate.net

AGC Group (PKA, PKG, PKC): The indazole moiety has been used to design inhibitors for this group of kinases. chim.it For instance, a derivative was designed as a highly potent and selective covalent inhibitor of RSK2 (IC₅₀ < 2.5 nM). chim.it

ROCK Kinases: Indazole-based inhibitors have been identified that show high selectivity for ROCK1 and ROCK2 isoforms, which are involved in processes like angiogenesis. researchgate.net

Other Kinases: Inhibition has also been reported for Aurora kinases and c-Met, among others. rsc.orgresearchgate.net A series of derivatives showed inhibitory activity against EGFR, CDK2, and c-Met. researchgate.net

Table 3: Kinase Inhibition Profiles of Selected Indazole Derivatives

| Compound/Series | Target Kinase | Reported IC₅₀ Value | Reference |

|---|---|---|---|

| Entrectinib | Anaplastic Lymphoma Kinase (ALK) | 12 nM | nih.gov |

| Compound 109 | EGFR T790M / EGFR | 5.3 nM / 8.3 nM | mdpi.com |

| Compound 30 | VEGFR-2 | 1.24 nM | nih.gov |

| Compound 95 | RSK2 | < 2.5 nM | chim.it |

| Sulfonamide derivative (53d) | Aurora A | 26 nM | rsc.org |

| Compound 110 | BRAF / BRAF (V599E) | 9.45 µM / 7.82 µM | mdpi.com |

Enzyme Modulation (e.g., IDO1)

Derivatives of 1,6-Dimethyl-1H-indazol-4-ol have been investigated for their potential to modulate the activity of various enzymes, including indoleamine 2,3-dioxygenase 1 (IDO1). IDO1 is a heme-containing enzyme that plays a crucial role in immune regulation by catalyzing the first and rate-limiting step in tryptophan metabolism. rsc.orgnih.gov Dysregulation of IDO1 activity is implicated in various diseases, including cancer, by contributing to an immunosuppressive tumor microenvironment. rsc.orggoogle.com

In one study, a series of 1,3-dimethyl-6-amino-1H-indazole derivatives were designed and synthesized as potential IDO1 inhibitors. nih.gov Among these, compound N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) demonstrated potent anti-proliferative activity in human colorectal cancer cells (HCT116) with an IC50 value of 0.4 ± 0.3 μM. rsc.org Importantly, this compound was also found to significantly suppress the expression of the IDO1 protein in these cells. rsc.org Further investigation revealed that the cytotoxic activity of compound 36 was associated with the induction of G2/M cell cycle arrest. rsc.org

Another study focused on N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7), which also demonstrated a remarkable ability to suppress IDO1 expression in a concentration-dependent manner. nih.gov This compound exhibited significant anticancer potential by inducing apoptosis and selectively activating the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma cells (FaDu). nih.gov

The following table summarizes the inhibitory activity of selected 1,3-dimethyl-1H-indazol-6-amine derivatives against IDO1:

| Compound | Structure | Cell Line | Activity | Ref |

| N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine (36) | HCT116 | IC50: 0.4 ± 0.3 μM (anti-proliferative); Suppressed IDO1 protein expression | rsc.org | |

| N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (7) | FaDu | Suppressed IDO1 expression in a concentration-dependent manner; Induced apoptosis | nih.gov |

Receptor Agonism/Antagonism (e.g., 5-HT4, MCHr1)

The interaction of indazole derivatives with various G protein-coupled receptors (GPCRs) has been a subject of interest in drug discovery. While specific studies on this compound derivatives and their direct interaction with the 5-HT4 receptor were not found, the broader class of indazoles has been explored for its activity on various receptors.

The melanin-concentrating hormone receptor 1 (MCHR1) has been identified as a target for anti-obesity treatments. nih.govmdpi.com Antagonists of MCHR1 are sought after for their potential to regulate energy balance. nih.gov Although direct studies on this compound derivatives as MCHR1 antagonists are not available, the general principle of targeting this receptor with small molecules is well-established. nih.govmdpi.com The development of MCHR1 antagonists has been challenging due to potential off-target effects, such as cardiotoxicity, highlighting the need for highly selective compounds. mdpi.com

Interactions with Nucleic Acids (e.g., DNA Gyrase)

DNA gyrase is a type II topoisomerase found in bacteria that is essential for controlling the topological state of DNA during replication, transcription, and repair. researchgate.net It represents a well-established target for antibacterial agents. researchgate.net The enzyme consists of two subunits, GyrA and GyrB, with the GyrB subunit containing the ATP-binding site that drives the enzyme's activity. researchgate.net

Several studies have investigated the potential of indazole derivatives to inhibit DNA gyrase. In one such study, novel derivatives of 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one were synthesized and evaluated for their antibacterial activity. sciforum.net Molecular docking studies revealed that these compounds could bind to the active site of the DNA gyrase enzyme (PDB code: 1KZN). sciforum.netjmchemsci.com Specifically, compound 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one (5b) showed a binding energy of -7.7 kcal/mol, with the indazole N-H forming a hydrogen bond with the ASP-73 residue in the active site. sciforum.net Another compound, 1-(3,6-dimethyl-4-(2,3,4-trimethoxyphenyl)-1H-indazol-5-yl)ethan-1-one (5d) , also exhibited hydrogen bonding with the MET-91 and ASP-49 amino acid residues. sciforum.net

These findings suggest that the indazole scaffold can serve as a basis for designing novel DNA gyrase inhibitors with potential antibacterial applications.

The table below presents the binding energies of selected 1-(3,6-dimethyl-4-phenyl-1H-indazol-5-yl)ethan-1-one derivatives with DNA gyrase:

| Compound | Structure | Target | Binding Energy (kcal/mol) | Interacting Residues | Ref |

| 1-(4-(3,4-dimethoxyphenyl)-3,6-dimethyl-1H-indazol-5-yl)ethan-1-one (5b) | DNA Gyrase (1KZN) | -7.7 | ASN-46, ASP-73 | sciforum.net | |

| 1-(3,6-dimethyl-4-(2,3,4-trimethoxyphenyl)-1H-indazol-5-yl)ethan-1-one (5d) | DNA Gyrase (1KZN) | Not Specified | MET-91, ASP-49 | sciforum.net |

Mechanistic Studies of this compound Action

Understanding the mechanism of action of this compound and its derivatives is crucial for their development as therapeutic agents. Mechanistic studies often involve a combination of experimental techniques and computational modeling.

For instance, the reaction mechanism of NH-indazoles with formaldehyde (B43269) in an acidic aqueous solution has been studied using NMR spectroscopy and crystallography. acs.org These studies help in understanding the formation of N1- and N2-substituted indazole derivatives, which is fundamental to synthesizing specific isomers with desired biological activities. acs.org Theoretical calculations can further provide insights into the relative stability of different tautomers and isomers, guiding synthetic strategies. acs.org

In the context of enzyme inhibition, mechanistic studies can elucidate how these compounds bind to their target enzymes and exert their inhibitory effects. For the 1,3-dimethyl-1H-indazol-6-amine derivatives that inhibit IDO1, the observed suppression of IDO1 protein expression suggests a mechanism that may involve the regulation of gene expression or protein stability, in addition to direct enzyme inhibition. rsc.orgnih.gov The induction of G2/M cell cycle arrest and apoptosis by these compounds points to a multi-faceted mechanism of action that ultimately leads to cancer cell death. rsc.orgnih.gov

For the DNA gyrase inhibitors, molecular docking studies provide a static picture of the binding interactions. sciforum.netjmchemsci.com Further mechanistic studies, such as kinetic assays and X-ray crystallography of the enzyme-inhibitor complex, would be necessary to fully understand the dynamics of inhibition and the precise molecular interactions that lead to the disruption of DNA gyrase function.

Elucidation of Structure Activity Relationships for 1,6 Dimethyl 1h Indazol 4 Ol Analogues

Impact of N1 Substitution on Biological Activity and Regioselectivity

The substitution at the N1 position of the indazole ring is a critical determinant of biological activity and regioselectivity. The synthesis of N-alkylated indazole derivatives often results in a mixture of N1 and N2 isomers, and achieving regioselectivity is a significant synthetic challenge. nih.govnih.govbohrium.com

Studies have shown that N1-substituted benzyl (B1604629) groups with an α-amino-3-[(methylamino)acyl] group are among the most potent N1-substituents for certain biological targets. acs.org The nature of the N1 substituent can also influence oral absorption. For instance, strongly basic amino groups at this position have been associated with low oral absorption. acs.org In the context of developing CCR4 antagonists, N1 meta-substituted benzyl groups were found to be highly potent. acs.org

The regioselectivity of N-alkylation is influenced by both steric and electronic factors of the substituents on the indazole ring. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving N1-selective alkylation. nih.govresearchgate.net This method has demonstrated high N1 regioselectivity for indazoles with specific substitutions at the C3 position. nih.gov Conversely, electron-withdrawing groups at the C7 position can lead to excellent N2 regioselectivity. nih.govresearchgate.net DFT calculations suggest that chelation mechanisms involving the cation from the base can favor the formation of N1-substituted products. nih.gov

Table 1: Impact of N1-Substitution on Biological Activity

| N1-Substituent | Target/Activity | Observations | Reference |

| meta-substituted benzyl groups with α-amino-3-[(methylamino)acyl] | CCR4 Antagonism | High potency | acs.org |

| Strongly basic amino groups | General | Low oral absorption | acs.org |

| Morpholine-containing groups | General | Good oral absorption, but high clearance | acs.org |

| Alkyl groups (general) | General | Regioselectivity of N1 vs. N2 alkylation is a key challenge | nih.govnih.gov |

Role of the C6 Methyl Group in Modulating Molecular Interactions

Substitutions on the benzene (B151609) ring portion of the indazole scaffold, including at the C6 position, can modulate molecular interactions and biological activity. Research on various indazole derivatives has highlighted the importance of small substituents at the C5, C6, and C7 positions, with C6 analogues often being preferred for certain activities. acs.org

In a study focused on human CCR4 antagonists, it was found that only small groups were tolerated at the C5, C6, or C7 positions of the indazole ring. acs.org Among these, analogues with substitutions at the C6 position were particularly favored. acs.org For instance, the addition of a methyl group to the indazole phenyl ring of some compounds led to a remarkable increase in activity. nih.gov

Table 2: Influence of C6-Substitution on Biological Activity

| C6-Substituent | Target/Activity | Observations | Reference |

| Small alkyl groups | CCR4 Antagonism | Preferred over larger groups; C6 analogues were favored over C5 and C7. | acs.org |

| Methyl group | GSK-3 inhibition | Addition of a methyl group to the indazole phenyl ring significantly increased activity. | nih.gov |

| Nitro group | Kinase inhibition | Utilized in the synthesis of Axitinib. | chim.it |

Significance of the C4 Hydroxyl Group for Efficacy and Selectivity

The presence and nature of a substituent at the C4 position of the indazole ring are crucial for efficacy and selectivity. Specifically, hydroxyl and methoxy (B1213986) groups at this position have been identified as potent substituents in several series of indazole derivatives. acs.org

In the development of CCR4 antagonists, indazole arylsulfonamides with methoxy- or hydroxyl-containing groups at the C4 position were found to be the most potent. acs.org The hydroxyl group, in particular, can act as a hydrogen bond donor, which can be critical for anchoring the molecule within the active site of a target protein. This was highlighted in a study on FGFR1 kinase inhibitors, where a compound with a hydroxyl group showed significantly higher activity compared to analogues without this H-donor group. nih.gov

Introduction of a bromine atom at the C4 position has been shown to produce potent inhibitors of neuronal nitric oxide synthase. austinpublishinggroup.com Furthermore, modifications of the C4-hydroxyl group, such as conversion to a hydroxymethyl or acetyl group, have been explored to probe the structure-activity relationship further. acs.org

Table 3: Effect of C4-Substitution on Biological Activity

| C4-Substituent | Target/Activity | Observations | Reference |

| Hydroxyl group | CCR4 Antagonism, FGFR1 Kinase Inhibition | Potent activity, acts as a key hydrogen bond donor. | acs.orgnih.gov |

| Methoxy group | CCR4 Antagonism | Potent activity. | acs.org |

| Bromine | Neuronal Nitric Oxide Synthase Inhibition | Potent inhibition. | austinpublishinggroup.com |

| Hydroxymethyl group | General SAR studies | Synthesized for further exploration of activity. | acs.org |

| Acetyl group | General SAR studies | Synthesized for further exploration of activity. | acs.org |

Influence of Modifications at Other Positions on the Indazole Ring System

Modifications at other positions on the indazole ring, such as C3, C5, and C7, also play a significant role in determining the biological profile of the resulting analogues.

C3 Position: The C3 position is often a key site for introducing diversity into the indazole scaffold. The functionalization of this position can lead to highly valuable pharmaceutical precursors. researchgate.net For instance, the presence of a suitably substituted carbohydrazide (B1668358) moiety at the C3 position has been shown to be crucial for strong inhibitory activity against the IDO1 enzyme. mdpi.com However, simple substitutions like phenyl or aliphatic alkynes at the 3-ethynylindazole core showed poor activity in PI3Kα inhibition assays. nih.gov

C5 Position: Aromatic ring substitution at the C5 position has gained attention for discovering highly active and selective inhibitors. mdpi.com The introduction of different substituted aromatic groups at this position via Suzuki coupling allows for the exploration of interactions with various kinases. mdpi.com In one study, a 3,5-difluoro substituent on a benzene ring at the C5 position of an indazole derivative showed significant anti-proliferative activity. mdpi.com

C7 Position: The C7 position is another site where modifications can impact activity. In the development of Akt inhibitors, the C7 position on the indazole ring was identified as a promising location for introducing larger substituents that could clash with the gatekeeper methionine of the wild-type enzyme, thereby conferring selectivity for mutant forms. ucsf.edu Small alkyl groups at this position were found to be suitable. ucsf.edu

Comparative Analysis of 1H- and 2H-Indazole Tautomers on Activity

Indazole exists in two main tautomeric forms: 1H-indazole and 2H-indazole. austinpublishinggroup.comnih.gov The 1H-tautomer is generally more thermodynamically stable and is the predominant form. nih.govcaribjscitech.com The position of the nitrogen atom in the pyrazole (B372694) ring significantly affects the electronic properties and three-dimensional shape of the molecule, which in turn influences its biological activity. nih.gov

Both 1H- and 2H-indazole derivatives are important for drug development. researchgate.net For example, in the development of FGFR-1 inhibitors, compounds with the indazole nitrogen at the 2-position were found to be essential for inhibitory activity. nih.gov The two tautomers can exhibit different spectroscopic properties, and their relative stability can be influenced by the solvent and the presence of substituents. nih.govthieme-connect.de The differentiation between N1- and N2-alkylated regioisomers can be achieved using advanced NMR techniques. bohrium.com While N-alkylation of unsubstituted indazoles often yields a nearly equal ratio of N1 and N2 isomers, the choice of synthetic strategy can favor one over the other. bohrium.com

Table 4: Comparison of 1H- and 2H-Indazole Tautomers

| Feature | 1H-Indazole | 2H-Indazole | Reference |

| Stability | More thermodynamically stable, predominant tautomer. | Less stable than the 1H-tautomer. | nih.govcaribjscitech.com |

| Electronic Character | Benzenoid properties. | Ortho-quinoid character. | nih.gov |

| Basicity | Weaker base (pKa ~1.3). | Stronger base (pKa ~2.0). | thieme-connect.de |

| Dipole Moment | Lower dipole moment. | Higher dipole moment. | caribjscitech.comthieme-connect.de |

| Biological Importance | Both forms are crucial in drug discovery. | Both forms are crucial in drug discovery. | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Indazole Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the structural features of compounds with their biological activities. nih.govnih.gov This approach is valuable for designing new, more potent derivatives and for understanding the key molecular descriptors that influence activity. researchgate.net

Several QSAR studies have been conducted on indazole derivatives to develop predictive models for various biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. aboutscience.eugrowingscience.comresearchgate.netlongdom.org These models often utilize a combination of 2D and 3D structural descriptors. aboutscience.eu For instance, a QSAR study on indazole derivatives as TTK inhibitors for anticancer potential resulted in a robust 2D-QSAR model with a high correlation coefficient (r² = 0.9512) and good predictive ability. researchgate.netlongdom.org Another study on indazole compounds as SAH/MTAN inhibitors developed a QSAR model that could explain and predict a significant percentage of the variance in inhibitory activity. aboutscience.eu

3D-QSAR studies, which consider the three-dimensional properties of molecules, can provide insights into the steric and electrostatic requirements for optimal activity. nih.gov The contour maps generated from these studies can guide the design of new inhibitors with improved potency and selectivity. nih.gov Molecular docking and molecular dynamics simulations are often used in conjunction with QSAR to further investigate the binding modes and stability of indazole derivatives in the active sites of their target proteins. nih.govresearchgate.netinnovareacademics.ininnovareacademics.in

Computational Chemistry and Molecular Modeling in the Study of 1,6 Dimethyl 1h Indazol 4 Ol

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. biotech-asia.org This method is instrumental in identifying potential biological targets for a compound and elucidating its mechanism of action at a molecular level. For indazole derivatives, which are known to inhibit various kinases, molecular docking studies are a cornerstone of their preclinical evaluation. tandfonline.com

Given the prevalence of the indazole scaffold in kinase inhibitors, relevant biological targets for 1,6-Dimethyl-1H-indazol-4-ol include a range of protein kinases implicated in diseases such as cancer. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Fibroblast Growth Factor Receptor 1 (FGFR1), and Checkpoint Kinase 1 (Chk1) are well-established targets for indazole-based inhibitors. nih.govbiotech-asia.orgtandfonline.com Docking studies of this compound into the ATP-binding sites of these kinases can reveal key interactions that contribute to binding affinity and selectivity.

A typical molecular docking workflow involves preparing the 3D structure of this compound and the crystal structure of the target protein, followed by the docking simulation using software like AutoDock or Schrödinger Suite. biotech-asia.orgrsc.org The results are analyzed based on the docking score, which estimates the binding free energy, and the predicted binding pose, which shows the specific interactions such as hydrogen bonds, hydrophobic interactions, and pi-stacking. For example, docking of indazole derivatives into the active site of VEGFR-2 has revealed crucial hydrogen bond interactions with hinge region residues like Cys919 and Asp1046, as well as hydrophobic interactions with surrounding amino acids. biotech-asia.org Similar interactions would be anticipated for this compound, with the dimethyl substitution pattern potentially influencing its fit within the binding pocket.

| Biological Target | PDB ID | Potential Key Interactions with this compound | Illustrative Docking Score (kcal/mol) for a related indazole derivative |

|---|---|---|---|

| VEGFR-2 | 4AGD | Hydrogen bonds with hinge region (e.g., Cys919), hydrophobic interactions. biotech-asia.org | -6.99 biotech-asia.org |

| FGFR1 | 4ZSA | Hydrogen bonds with hinge region (e.g., Ala564, Glu562). tandfonline.com | -8.52 tandfonline.com |

| Chk1 | 1NVR | C-H...O and N-H...pi-aromatic interactions in a buried pocket. nih.gov | Data not available |

| Trypanothione Reductase (TryR) | 2JK6 | Hydrophobic and hydrophilic interactions within the active site. tandfonline.com | Data not available |

Molecular Dynamics Simulations for Ligand-Target Stability and Binding

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. nih.gov This technique is crucial for assessing the stability of a predicted binding pose and for a more accurate estimation of binding free energies. tandfonline.complos.org For this compound, MD simulations of its complex with a biological target, such as a protein kinase, can validate the docking results and provide insights into the flexibility of the ligand and the protein's active site. ekb.eg

An MD simulation typically starts with the docked complex placed in a simulated aqueous environment. mdpi.com The simulation then proceeds for a set period, often in the nanosecond range, during which the trajectory of the complex is calculated. plos.org Analysis of the trajectory can reveal the stability of the key interactions observed in docking, the conformational changes in the protein and ligand, and the role of water molecules in mediating the interaction. nih.gov Parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored to assess the stability of the simulation. ekb.eg

Furthermore, the results of MD simulations can be used to calculate binding free energies using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). tandfonline.comekb.eg These calculations provide a more rigorous estimation of the binding affinity than docking scores alone and can help in ranking potential drug candidates. plos.org

| Simulation Parameter | Typical Value/Software | Purpose in the Study of this compound |

|---|---|---|

| Software | GROMACS, AMBER, NAMD nih.govekb.eg | To perform the molecular dynamics simulation. |

| Force Field | CHARMM, AMBER nih.govmdpi.com | To describe the energetics of the system. |

| Simulation Time | 10-100 ns plos.orgekb.eg | To allow for sufficient sampling of conformational space. |

| Analysis Metrics | RMSD, RMSF, Hydrogen Bond Analysis ekb.eg | To assess the stability and dynamics of the ligand-protein complex. |

| Binding Free Energy Calculation | MM/PBSA, MM/GBSA tandfonline.comekb.eg | To obtain a more accurate prediction of binding affinity. |

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed information about the electronic structure, geometry, and reactivity of molecules. scielo.org.mx For this compound, methods like Density Functional Theory (DFT) can be employed to calculate a wide range of molecular properties. rsc.orgasianresassoc.org These calculations are essential for understanding the intrinsic properties of the molecule that govern its chemical behavior and biological activity.

Key properties that can be calculated include the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). scielo.org.mx The HOMO-LUMO energy gap is a critical parameter that relates to the chemical reactivity and stability of the molecule. scielo.org.mxchemrxiv.org A smaller gap generally indicates higher reactivity. The distribution of these frontier orbitals can also provide insights into the regions of the molecule that are likely to be involved in electron donation and acceptance during chemical reactions or interactions with a biological target. chemrxiv.org

Other important quantum chemical descriptors include the molecular electrostatic potential (MEP), which maps the charge distribution on the molecular surface, identifying electrophilic and nucleophilic sites. asianresassoc.org Natural Bond Orbital (NBO) analysis can be used to study intramolecular interactions, such as hyperconjugation and hydrogen bonding, which contribute to the stability of the molecule. asianresassoc.org

| Quantum Chemical Property | Computational Method | Significance for this compound |

|---|---|---|

| Optimized Geometry | DFT (e.g., B3LYP/6-31G*) chemrxiv.org | Provides the most stable 3D structure of the molecule. |

| HOMO-LUMO Energies and Gap | DFT (e.g., B3LYP/6-311++G(d,p)) scielo.org.mx | Indicates chemical reactivity and kinetic stability. scielo.org.mx |

| Molecular Electrostatic Potential (MEP) | DFT asianresassoc.org | Identifies regions prone to electrophilic and nucleophilic attack. asianresassoc.org |

| Natural Bond Orbital (NBO) Analysis | NBO method within a DFT calculation asianresassoc.org | Reveals intramolecular charge transfer and stabilizing interactions. asianresassoc.org |

| Calculated NMR Spectra | GIAO method with DFT nih.gov | Aids in the structural elucidation and confirmation of the synthesized compound. nih.gov |

Conformational Analysis and Tautomeric Equilibria Determination

The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers of a molecule and their relative energies. dntb.gov.ua For a molecule like this compound, which has a flexible hydroxyl group, different conformations can exist due to rotation around single bonds. Computational methods can systematically explore the conformational space to identify low-energy conformers that are likely to be populated at room temperature.

In addition to conformational isomerism, indazole derivatives can exhibit tautomerism, which involves the migration of a proton. jmchemsci.com The indazole ring can exist in 1H and 2H tautomeric forms. jmchemsci.comresearchgate.net The relative stability of these tautomers is influenced by the substituents on the ring. jmchemsci.com For this compound, the methyl group at the 1-position fixes the tautomeric form to 1H-indazole. However, the hydroxyl group at the 4-position can potentially exist in equilibrium with its keto tautomer, 1,6-dimethyl-1,5-dihydro-4H-indazol-4-one.

Quantum chemical calculations can be used to determine the relative energies of different tautomers and conformers, providing insights into their equilibrium populations. sapub.orgresearchgate.net This information is crucial, as different tautomers may have different binding affinities for a biological target. science.gov

| Isomer Type | Description for this compound | Computational Method for Study |

|---|---|---|

| Conformers | Different spatial arrangements due to rotation of the hydroxyl group. | Systematic conformational search followed by geometry optimization (e.g., DFT). dntb.gov.ua |

| Tautomers | Potential equilibrium between the 4-ol and the 4-one forms. | Calculation of relative energies of tautomers using high-level quantum chemical methods (e.g., MP2, DFT). sapub.org |

Prediction of Molecular Interactions and Binding Affinities

The prediction of binding affinity is a central goal of computational drug design. Various computational methods can be employed to estimate how strongly a ligand, such as this compound, will bind to its biological target. As mentioned earlier, molecular docking provides an initial estimate of the binding affinity through its scoring functions. biotech-asia.org

For more accurate predictions, binding free energy calculations based on MD simulations, such as MM/GBSA and MM/PBSA, are often used. tandfonline.comekb.eg These methods account for the dynamic nature of the ligand-protein complex and the effects of the solvent. plos.org

Another approach is the use of Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. plos.org By developing a QSAR model for a set of known indazole inhibitors of a particular target, the activity of new derivatives like this compound can be predicted.

| Method | Description | Application to this compound |

|---|---|---|

| Docking Scoring Functions | Empirical or force-field-based functions that estimate binding energy. biotech-asia.org | Provides a rapid initial assessment of binding to various targets. |

| MM/GBSA and MM/PBSA | Post-processing of MD simulation trajectories to calculate binding free energy. tandfonline.comekb.eg | Offers a more accurate prediction of binding affinity for a specific target. |

| QSAR | Statistical models relating chemical structure to biological activity. plos.org | Predicts the biological activity based on the activities of structurally similar indazoles. |

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a powerful technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to be active at a particular biological target. ugm.ac.idfrontiersin.org A pharmacophore model can be generated based on the structure of a known ligand (ligand-based) or the structure of the ligand-binding site of a protein (structure-based). frontiersin.orgresearchgate.net

For the indazole scaffold, a pharmacophore model could include features such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. tandfonline.comugm.ac.id This model represents the key interaction points between an active indazole derivative and its target.

Once a pharmacophore model is developed, it can be used as a 3D query to search large chemical databases for other molecules that match the pharmacophore features. This process, known as virtual screening, allows for the rapid identification of potential new hits with diverse chemical structures. tandfonline.comfrontiersin.org For this compound, a pharmacophore model derived from its binding mode to a specific target could be used to find other novel inhibitors of that target. Conversely, existing pharmacophore models for targets like kinases can be used to assess the potential of this compound to be an active inhibitor. ugm.ac.id

| Pharmacophore Feature | Potential Role in the Activity of Indazole Derivatives | Example from Literature |

|---|---|---|

| Hydrogen Bond Acceptor | Interaction with hinge region residues in kinases. tandfonline.com | The nitrogen atoms of the indazole ring. tandfonline.com |

| Hydrogen Bond Donor | Interaction with specific residues in the binding pocket. tandfonline.com | The hydroxyl group at the 4-position. |

| Hydrophobic/Aromatic Region | Filling hydrophobic pockets within the active site. ugm.ac.idfrontiersin.org | The bicyclic indazole core and methyl groups. ugm.ac.id |

Analytical Characterization and Spectroscopic Analysis in 1,6 Dimethyl 1h Indazol 4 Ol Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For 1,6-Dimethyl-1H-indazol-4-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for an unambiguous structural assignment.

¹H NMR for Proton Environment Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. In this compound, one would expect to observe distinct signals for the aromatic protons, the N-methyl and C-methyl protons, and the hydroxyl proton. The chemical shift (δ) of each proton is influenced by the electron density around it. For instance, the aromatic protons on the indazole ring would appear in the downfield region (typically δ 6.5-8.0 ppm). The methyl groups would appear in the upfield region, with the N-methyl protons typically resonating at a slightly different chemical shift than the C-methyl protons. jmchemsci.com The hydroxyl proton signal can vary in position and is often broad, its chemical shift being sensitive to concentration, solvent, and temperature. Spin-spin coupling between adjacent non-equivalent protons would result in signal splitting, providing valuable information about the connectivity of the proton network.

Hypothetical ¹H NMR Data for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| Aromatic-H | 6.5 - 8.0 | Doublet, Singlet, etc. |

| N-CH₃ | ~3.7 - 4.1 | Singlet |

| C-CH₃ | ~2.2 - 2.6 | Singlet |

¹³C NMR for Carbon Skeleton Analysis

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals. The aromatic carbons of the indazole ring would resonate in the downfield region (δ 110-160 ppm), with the carbon bearing the hydroxyl group (C4) being significantly shifted. The methyl carbons would appear in the upfield region (δ 15-35 ppm). jmchemsci.com The differentiation between N-1 and N-2 substituted indazoles is often definitively achieved by comparing the chemical shifts of the pyrazole (B372694) ring carbons. acs.org

Hypothetical ¹³C NMR Data for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Aromatic/Heteroaromatic Carbons | 110 - 160 |

| N-CH₃ | 30 - 40 |

¹⁵N NMR for Nitrogen Atom Characterization

¹⁵N NMR spectroscopy, while less common due to the low natural abundance and lower sensitivity of the ¹⁵N nucleus, provides direct information about the electronic environment of the nitrogen atoms in the indazole ring. The chemical shifts of the nitrogen atoms are highly sensitive to their hybridization state and substitution pattern. This technique is particularly useful for distinguishing between N-1 and N-2 isomers of indazoles, as the nitrogen chemical shifts can differ significantly between the two. acs.org

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies proton-proton (¹H-¹H) spin-spin coupling, allowing for the tracing of proton connectivity within the aromatic ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon and proton atoms (¹³C-¹H). This would definitively link each aromatic proton to its corresponding carbon atom and the methyl protons to their respective methyl carbons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over 2-3 bonds). This is invaluable for piecing together the molecular fragments, for example, by showing correlations from the N-methyl protons to the carbons of the pyrazole ring, and from the C-methyl protons to the carbons of the benzene (B151609) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) shows through-space correlations between protons that are in close proximity, regardless of whether they are bonded. This would be useful to confirm the relative positions of the substituents, for instance, by observing a NOE between the N-methyl protons and the proton at the C7 position of the indazole ring.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, the IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group, with its broadness resulting from hydrogen bonding. frontiersin.org Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching from the methyl groups would be observed just below 3000 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic and pyrazole rings would produce a series of sharp bands in the 1400-1650 cm⁻¹ region. Finally, a strong C-O stretching band would be expected in the 1200-1300 cm⁻¹ range.

Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (H-bonded) | 3200 - 3600 | Strong, Broad |

| Aromatic C-H stretch | 3000 - 3100 | Medium |

| Aliphatic C-H stretch | 2850 - 2960 | Medium |

| Aromatic C=C/C=N stretch | 1400 - 1650 | Medium to Strong |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and, through analysis of its fragmentation patterns, can offer further structural information. For this compound (C₉H₁₀N₂O), the molecular ion peak [M]⁺ would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum would arise from the characteristic cleavage of the molecule, such as the loss of a methyl group or other small neutral molecules, providing further corroboration of the proposed structure.

X-ray Crystallography for Solid-State Structure Determination

As of the latest available research, a specific single-crystal X-ray structure for this compound has not been reported in publicly accessible databases. However, the crystallographic analysis of closely related indazole derivatives provides a strong precedent for the type of structural information that would be obtained. csic.esnih.gov

The analysis would begin with the growth of a suitable single crystal, which is then irradiated with a focused beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be resolved.

A key aspect of the structure of this compound to be determined would be the planarity of the bicyclic indazole core. Studies on similar indazole systems have shown that the indazole ring is typically almost planar. nih.gov The analysis would also reveal the precise orientation of the hydroxyl (-OH) and the two methyl (-CH₃) groups relative to the indazole ring.

Furthermore, X-ray crystallography is unparalleled in its ability to map intermolecular interactions within the crystal lattice. For this compound, the hydroxyl group is capable of acting as both a hydrogen bond donor and acceptor. It is highly probable that it would engage in hydrogen bonding with the nitrogen atom at the 2-position of a neighboring indazole ring, a common motif observed in the crystal structures of other hydroxy-substituted and N-H indazoles. csic.esresearchgate.netacs.org These interactions are critical in dictating the molecular packing and influencing the material's physical properties, such as melting point and solubility. The analysis would also detail any potential π-π stacking interactions between the aromatic rings of adjacent molecules. researchgate.net

The definitive structural assignment confirmed by X-ray crystallography would serve as a benchmark for validating the structural interpretations derived from other spectroscopic techniques like NMR and IR spectroscopy. nih.gov

Representative Crystallographic Data Table

The following table illustrates the typical parameters that would be reported from a single-crystal X-ray diffraction study. Please note, this is a representative example, as specific experimental data for this compound is not currently available.

| Parameter | Description | Example Value |

| Chemical Formula | The elemental composition of the compound. | C₉H₁₀N₂O |

| Formula Weight | The mass of one mole of the compound. | 162.19 g/mol |

| Crystal System | The symmetry system of the crystal lattice (e.g., monoclinic, orthorhombic). | Monoclinic |

| Space Group | The specific symmetry group of the crystal. | P2₁/c |

| a, b, c [Å] | The lengths of the unit cell axes. | a = 8.5, b = 10.2, c = 9.8 |

| α, β, γ [°] | The angles between the unit cell axes. | α = 90, β = 105.5, γ = 90 |

| Volume [ų] | The volume of the unit cell. | 819.5 |

| Z | The number of molecules per unit cell. | 4 |

| Calculated Density [g/cm³] | The theoretical density of the crystal. | 1.315 |

| Radiation Type | The source of X-rays used for the experiment. | Mo Kα (λ = 0.71073 Å) |

| Temperature [K] | The temperature at which the diffraction data was collected. | 293(2) K |

| Final R indices [I>2σ(I)] | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | R₁ = 0.045, wR₂ = 0.125 |

| Goodness-of-fit (S) | An indicator of the quality of the structural refinement. | 1.05 |

Future Perspectives in 1,6 Dimethyl 1h Indazol 4 Ol Research

Development of Novel Synthetic Methodologies for Enhanced Efficiency

While specific synthetic routes for 1,6-Dimethyl-1H-indazol-4-ol are not extensively documented in publicly available literature, the synthesis of the broader indazole family has been a subject of considerable investigation. austinpublishinggroup.comjmchemsci.com Future research will likely focus on developing more efficient, scalable, and environmentally benign methods for the synthesis of this and related compounds.

Key areas for development include:

Palladium-Catalyzed Cross-Coupling Reactions: These reactions have become a powerful tool for the functionalization of heterocyclic compounds. researchgate.net Future methodologies may focus on the late-stage introduction of the methyl groups or the hydroxyl group onto a pre-formed indazole core, allowing for rapid diversification and the creation of analogue libraries.

C-H Activation Strategies: Direct C-H activation is an increasingly attractive approach that avoids the need for pre-functionalized starting materials, thereby reducing step counts and improving atom economy. Research into the regioselective C-H methylation of an indazol-4-ol precursor could provide a more direct route to this compound.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reaction control. Developing a flow-based synthesis for this compound could enable more efficient and reproducible production for further studies.

A one-pot synthesis protocol for 1-aryl-1H-indazoles has been developed, showcasing the potential for creating these structures with high efficiency. researchgate.net Similar innovative approaches could be adapted for the synthesis of this compound.

Exploration of Undiscovered Biological Activities

The indazole scaffold is a well-established pharmacophore found in numerous compounds with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. nih.govnih.govresearchgate.net However, the specific biological profile of this compound remains largely unexplored.

Future research should systematically screen this compound against a diverse panel of biological targets to uncover its therapeutic potential. Some promising areas of investigation include:

Kinase Inhibition: Many indazole derivatives are known to be potent kinase inhibitors, a class of drugs that has revolutionized cancer therapy. rsc.org Screening this compound against a panel of kinases could reveal novel anticancer activities.

Anti-inflammatory Effects: The indazole nucleus is present in anti-inflammatory agents. nih.gov Investigating the ability of this compound to modulate inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or cytokine production, could lead to new treatments for inflammatory diseases.

Neuroprotective Properties: Some indazole derivatives have shown potential in the context of neurodegenerative diseases. nih.gov Exploring the neuroprotective effects of this compound in relevant cellular and animal models could open new avenues for the treatment of conditions like Alzheimer's or Parkinson's disease.

Antimicrobial Activity: Given the persistent threat of antimicrobial resistance, the discovery of new antimicrobial agents is a global health priority. Screening this compound against a range of pathogenic bacteria and fungi is a worthwhile endeavor. jmchemsci.com

A study on N-substituted 1-amino-3-[1-methyl(phenyl)-1H-indazol-4-yloxy]-propan-2-ols, which share a similar substitution pattern, revealed significant antiarrhythmic, local anaesthetic, and analgesic activities, suggesting that this compound may also possess interesting pharmacological properties. nih.gov

Advanced Mechanistic Studies on Specific Molecular Targets

Once a promising biological activity is identified, the next critical step is to elucidate the compound's mechanism of action at the molecular level. For this compound, this would involve a multi-pronged approach to identify its direct molecular targets and understand how it modulates their function.

Key experimental strategies would include:

Target Identification: Techniques such as affinity chromatography, chemical proteomics, and computational target prediction can be employed to identify the specific proteins that this compound binds to.

Biochemical and Biophysical Assays: Once a target is identified, its interaction with the compound can be characterized using a variety of assays. For instance, if the target is an enzyme, enzyme kinetics studies can determine the type and potency of inhibition. Biophysical techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can provide detailed information on binding affinity and thermodynamics.

Structural Biology: X-ray crystallography or cryo-electron microscopy can be used to determine the three-dimensional structure of this compound in complex with its target protein. This provides invaluable insights into the specific molecular interactions that drive binding and activity.

Cell-Based Assays: Cellular assays are crucial to confirm that the observed molecular interactions translate into a functional effect within a biological system. For example, if the compound is found to inhibit a specific kinase, cell-based assays can be used to measure the phosphorylation of downstream substrates.

Computational studies, such as molecular docking, have been successfully used to predict the binding modes of other indazole derivatives to their protein targets, providing a valuable starting point for mechanistic investigations. nih.govderpharmachemica.com

Rational Design of Highly Selective and Potent Analogues

With a validated biological target and a clear understanding of the structure-activity relationship (SAR), the rational design of analogues of this compound can be undertaken to improve its potency, selectivity, and pharmacokinetic properties.

This iterative process typically involves:

Structure-Activity Relationship (SAR) Studies: A library of analogues is synthesized by systematically modifying different parts of the this compound scaffold. The biological activity of these analogues is then evaluated to understand how different structural features contribute to potency and selectivity. Studies on other indazole derivatives have highlighted the importance of substituents at various positions for their biological activity. rsc.org

Computational Chemistry: Molecular modeling techniques, such as Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, can be used to guide the design of new analogues. longdom.org These methods can help to identify the key structural features required for optimal activity and predict the properties of virtual compounds before they are synthesized.

Fragment-Based Drug Discovery (FBDD): This approach involves identifying small molecular fragments that bind to the target protein and then growing or linking them to create more potent lead compounds. This can be a powerful strategy for developing highly selective inhibitors.

The ultimate goal of this process is to develop a lead compound with the desired biological activity and drug-like properties, making it a suitable candidate for further preclinical and clinical development.

Application of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the drug discovery process, and these technologies hold immense promise for accelerating the development of drugs based on the this compound scaffold. acs.orgnih.govmednexus.org

AI and ML can be applied at various stages of the drug discovery pipeline:

Target Identification and Validation: AI algorithms can analyze vast amounts of biological data to identify and prioritize novel drug targets that are relevant to specific diseases.

De Novo Drug Design: Generative AI models can design novel molecules with desired properties, such as high binding affinity for a specific target and favorable pharmacokinetic profiles. This could be used to generate novel analogues of this compound with improved characteristics.

Prediction of ADMET Properties: ML models can be trained to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds, allowing for the early identification of candidates with poor drug-like properties. nih.gov

Synthesis Planning: AI-powered retrosynthesis tools can help chemists to devise efficient synthetic routes for complex molecules like this compound and its analogues.

The application of these computational tools can significantly reduce the time and cost associated with drug discovery, ultimately accelerating the translation of promising compounds from the laboratory to the clinic. csic.es

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.